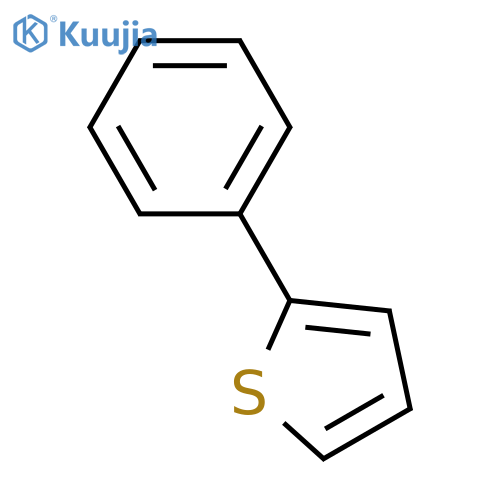

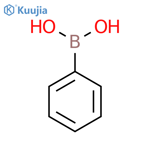

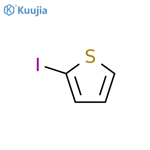

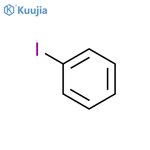

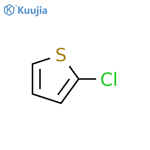

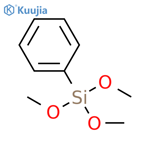

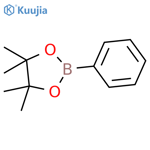

Efficient coupling of heteroaryl halides with arylboronic acids in the presence of a palladium-tetraphosphine catalyst

,

Journal of Organometallic Chemistry,

2003,

687(2),

327-336